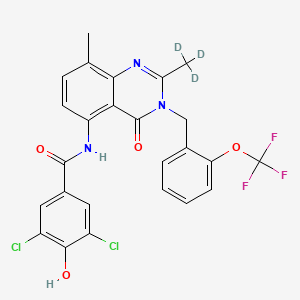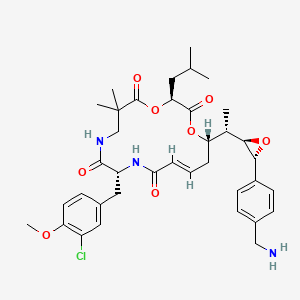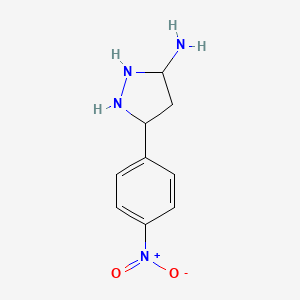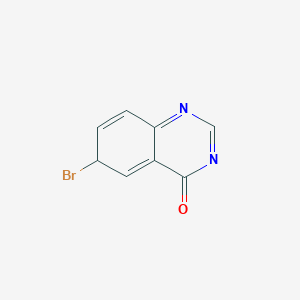
WRN inhibitor 6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
WRN inhibitor 6 is a compound designed to inhibit the Werner syndrome helicase (WRN), an enzyme crucial for maintaining genome stability. WRN is involved in various cellular processes, including DNA replication, repair, and recombination. Inhibiting WRN has shown potential in treating cancers with microsatellite instability (MSI), a condition where the DNA mismatch repair system is deficient .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of WRN inhibitor 6 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the core structure: This involves the condensation of specific aromatic amines with aldehydes or ketones under acidic or basic conditions.
Functional group modifications: Introduction of functional groups such as halogens, hydroxyl, or alkyl groups through substitution reactions.
Final coupling reactions: Coupling of the core structure with other aromatic or heterocyclic compounds using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
WRN inhibitor 6 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a hydroxyl group yields a ketone or aldehyde, while reduction of a nitro group results in an amine .
科学研究应用
WRN inhibitor 6 has several scientific research applications:
Chemistry: Used as a tool compound to study the role of WRN in DNA repair and replication.
Biology: Helps in understanding the cellular processes involving WRN and its interactions with other proteins.
Medicine: Shows potential as a therapeutic agent for treating MSI-high cancers, including colorectal and gastric cancers
Industry: Employed in drug discovery and development programs targeting WRN for cancer therapy
作用机制
WRN inhibitor 6 exerts its effects by binding to the ATPase domain of WRN, inhibiting its helicase activity. This prevents WRN from unwinding DNA, leading to the accumulation of DNA damage and cell death in MSI-high cancer cells. The compound selectively targets WRN, sparing normal cells, making it a promising candidate for cancer therapy .
相似化合物的比较
Similar Compounds
HRO761: Another WRN inhibitor that binds to a non-conserved allosteric site in the WRN helicase domain.
VVD-133214: A covalent inhibitor that targets the pre-DNA-bound state of WRN.
ISM9342A: A potent WRN inhibitor with nanomolar IC50 values in ATPase and helicase assays.
Uniqueness
WRN inhibitor 6 is unique due to its specific binding to the ATPase domain of WRN, leading to effective inhibition of helicase activity. Its selectivity for MSI-high cancer cells and minimal toxicity to normal cells make it a valuable compound in cancer research and therapy .
属性
分子式 |
C29H34O5S |
|---|---|
分子量 |
494.6 g/mol |
IUPAC 名称 |
2-[[5-(4-ethoxyphenyl)thiophen-2-yl]-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C29H34O5S/c1-6-34-18-9-7-17(8-10-18)23-11-12-24(35-23)27(25-19(30)13-28(2,3)14-20(25)31)26-21(32)15-29(4,5)16-22(26)33/h7-12,27,30,32H,6,13-16H2,1-5H3 |
InChI 键 |
PUAGXCBDHHZLHU-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C2=CC=C(S2)C(C3=C(CC(CC3=O)(C)C)O)C4=C(CC(CC4=O)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12366592.png)



![(2S)-2-(benzylcarbamoylamino)-N-[1-[(3-chloro-2-methoxyphenyl)methylamino]-1,2-dioxopentan-3-yl]-4-methylpentanamide](/img/structure/B12366603.png)
![(4aS)-3-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-N-[4-[[(2R)-4-[4-[7-[[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptanoyl]piperazin-1-yl]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine-8-carboxamide](/img/structure/B12366606.png)





